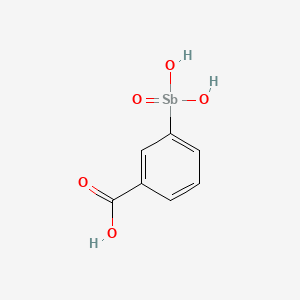
3-(Dihydroxy(oxido)stibino)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dihydroxy(oxido)stibino)benzoic acid typically involves the reaction of benzoic acid derivatives with antimony-containing reagents. One common method is the reaction of benzoic acid with antimony trioxide (Sb2O3) in the presence of an oxidizing agent. The reaction conditions often require elevated temperatures and an acidic or basic medium to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
3-(Dihydroxy(oxido)stibino)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert it to lower oxidation state forms.
Substitution: The dihydroxy(oxido)stibino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Sodium dichromate, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield antimony(V) derivatives, while reduction could produce antimony(III) compounds .
Aplicaciones Científicas De Investigación
3-(Dihydroxy(oxido)stibino)benzoic acid has several scientific research applications:
Chemistry: Used as a reagent in organometallic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in antimony-based drugs.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 3-(Dihydroxy(oxido)stibino)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions and other biomolecules, influencing their activity and function. The pathways involved may include redox reactions and ligand exchange processes .
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dihydroxybenzoic acid: A phenolic acid with similar structural features but lacking the antimony component.
3,4-Dihydroxybenzoic acid: Another phenolic acid with different hydroxyl group positions.
Benzoic acid: The parent compound without any substitutions.
Uniqueness
3-(Dihydroxy(oxido)stibino)benzoic acid is unique due to the presence of the antimony atom, which imparts distinct chemical and physical properties. This makes it valuable for specialized applications in catalysis, materials science, and medicinal chemistry .
Propiedades
Número CAS |
87076-01-5 |
|---|---|
Fórmula molecular |
C7H7O5Sb |
Peso molecular |
292.89 g/mol |
Nombre IUPAC |
3-stibonobenzoic acid |
InChI |
InChI=1S/C7H5O2.2H2O.O.Sb/c8-7(9)6-4-2-1-3-5-6;;;;/h1-2,4-5H,(H,8,9);2*1H2;;/q;;;;+2/p-2 |
Clave InChI |
HXNQSKBAJJRUIO-UHFFFAOYSA-L |
SMILES canónico |
C1=CC(=CC(=C1)[Sb](=O)(O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


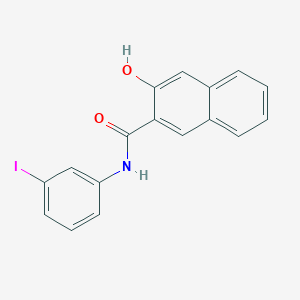
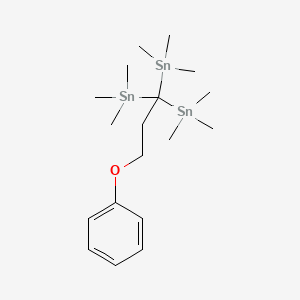
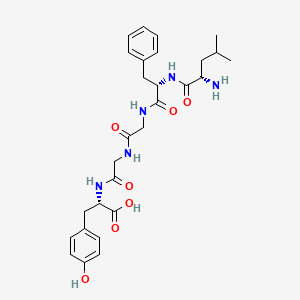
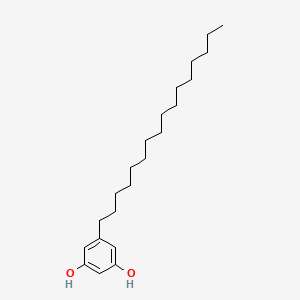
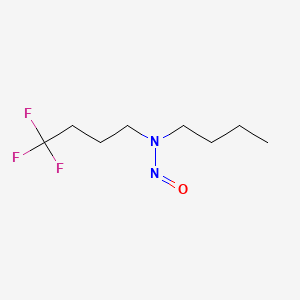
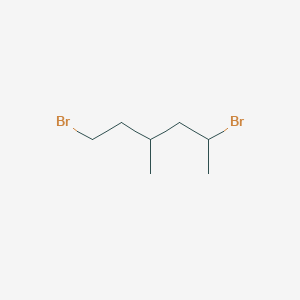
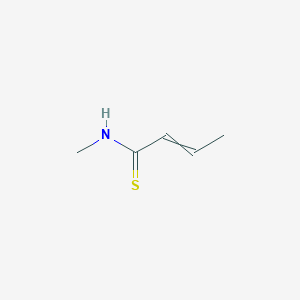
![3-[(3-Methoxyphenyl)tellanyl]-3-phenylprop-2-enoyl chloride](/img/structure/B14407422.png)
![{5-[(Dimethylamino)methyl]furan-2-yl}methanethiol](/img/structure/B14407426.png)
![Hydrazinecarbothioamide, 2-[1-(1-isoquinolinyl)ethyl]-N-(phenylmethyl)-](/img/structure/B14407429.png)
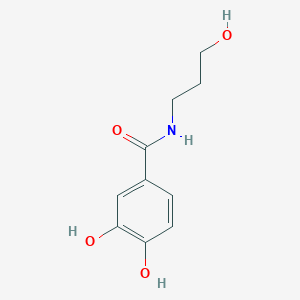
![Phenyl[(trichloromethyl)sulfanyl]carbamyl fluoride](/img/structure/B14407442.png)
![N'-[Bis(dimethylamino)methylidene]-N,N-dimethylurea](/img/structure/B14407444.png)
![(7R)-9-Formyl-1,4-dithiaspiro[4.4]non-8-en-7-yl benzoate](/img/structure/B14407451.png)
